6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid
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Overview
Description
6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid is a heterocyclic compound that features a bromine atom at the 6th position, an imidazo[4,5-b]pyrazine core, and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Nickel Catalysts: Used in cyclization reactions.
Oxidizing Agents: Employed in oxidation reactions.
Reducing Agents: Used in reduction reactions.
Nucleophiles: Utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted imidazo[4,5-b]pyrazine derivatives .
Scientific Research Applications
6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylic Acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H3BrN4O2 |
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Molecular Weight |
243.02 g/mol |
IUPAC Name |
5-bromo-3H-imidazo[4,5-b]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrN4O2/c7-2-1-8-3-4(9-2)11-5(10-3)6(12)13/h1H,(H,12,13)(H,8,9,10,11) |
InChI Key |
LOPXEFYNIFRRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)N=C(N2)C(=O)O)Br |
Origin of Product |
United States |
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